Cas no 2137509-57-8 (6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid)
![6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2137509-57-8x500.png)
6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-({[(tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid
- EN300-739640
- 2137509-57-8
- 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid
-
- インチ: 1S/C14H25N3O4/c1-14(2,3)21-13(20)15-7-9-4-5-10-6-11(12(18)19)16-17(10)8-9/h9-11,16H,4-8H2,1-3H3,(H,15,20)(H,18,19)
- InChIKey: VYHVZGCQSJANCE-UHFFFAOYSA-N
- SMILES: OC(C1CC2CCC(CNC(=O)OC(C)(C)C)CN2N1)=O
計算された属性
- 精确分子量: 299.18450629g/mol
- 同位素质量: 299.18450629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 408
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1
- トポロジー分子極性表面積: 90.9Ų
6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739640-0.05g |
6-({[(tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid |
2137509-57-8 | 95.0% | 0.05g |
$1584.0 | 2025-03-11 | |
Enamine | EN300-739640-0.25g |
6-({[(tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid |
2137509-57-8 | 95.0% | 0.25g |
$1735.0 | 2025-03-11 | |
Enamine | EN300-739640-0.1g |
6-({[(tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid |
2137509-57-8 | 95.0% | 0.1g |
$1660.0 | 2025-03-11 | |
Enamine | EN300-739640-2.5g |
6-({[(tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid |
2137509-57-8 | 95.0% | 2.5g |
$3696.0 | 2025-03-11 | |
Enamine | EN300-739640-1.0g |
6-({[(tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid |
2137509-57-8 | 95.0% | 1.0g |
$1887.0 | 2025-03-11 | |
Enamine | EN300-739640-10.0g |
6-({[(tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid |
2137509-57-8 | 95.0% | 10.0g |
$8110.0 | 2025-03-11 | |
Enamine | EN300-739640-0.5g |
6-({[(tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid |
2137509-57-8 | 95.0% | 0.5g |
$1811.0 | 2025-03-11 | |
Enamine | EN300-739640-5.0g |
6-({[(tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid |
2137509-57-8 | 95.0% | 5.0g |
$5470.0 | 2025-03-11 |
6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acidに関する追加情報
6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid (CAS No. 2137509-57-8): A Comprehensive Overview
6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid (CAS No. 2137509-57-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, often referred to by its systematic name, is a derivative of pyrazolidinopyridine and features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. The unique structural characteristics of this compound make it a promising candidate for various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer.
The tert-butoxycarbonyl (Boc) protecting group is a widely used reagent in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal. In the context of 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid, the Boc group plays a crucial role in protecting the amino functionality during synthetic transformations, ensuring that the final product retains its desired chemical properties.
The pyrazolidinopyridine scaffold is known for its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. Recent studies have highlighted the importance of this scaffold in modulating various biological pathways, making it an attractive target for drug development. The 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid derivative has shown particular promise in inhibiting specific enzymes and receptors involved in disease progression.
In the realm of neurodegenerative diseases, 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid has been investigated for its potential to modulate microglial activation and reduce neuroinflammation. Microglial cells are the primary immune cells of the central nervous system (CNS) and play a critical role in maintaining brain homeostasis. However, chronic activation of microglia can lead to neuroinflammation and contribute to the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Preclinical studies have demonstrated that 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid can effectively inhibit the activation of microglial cells by downregulating pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition has been shown to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. These findings suggest that this compound could be a valuable therapeutic agent for treating conditions characterized by chronic neuroinflammation.
Beyond its potential in neurodegenerative diseases, 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid has also been explored for its anticancer properties. Cancer cells often exhibit dysregulated signaling pathways that promote cell proliferation and survival. The pyrazolidinopyridine scaffold has been shown to interfere with these pathways by targeting specific kinases and receptors involved in cancer progression.
One notable study published in the Journal of Medicinal Chemistry reported that 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid exhibited potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The compound was found to inhibit cell growth by inducing apoptosis and blocking cell cycle progression at the G1/S phase transition. Additionally, it demonstrated low toxicity towards normal cells, suggesting a favorable therapeutic window.
The mechanism of action of 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid involves multiple targets within cancer cells. It has been shown to inhibit key signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK, which are frequently dysregulated in cancer. By targeting these pathways, the compound can effectively suppress tumor growth and metastasis.
In addition to its therapeutic potential, 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid also holds promise as a tool for chemical biology research. The ability to selectively modulate specific biological processes makes it a valuable probe for studying cellular mechanisms involved in disease progression. Researchers can use this compound to gain insights into the roles of various enzymes and receptors in complex biological systems.
The synthesis of 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid involves several well-established synthetic routes that ensure high yields and purity. The key steps include the formation of the pyrazolidinopyridine core through a multistep process involving ring closure and functional group manipulation. The introduction of the Boc protecting group is typically achieved through selective N-Boc protection followed by deprotection under mild conditions to yield the final product.
Recent advancements in synthetic methodologies have further optimized the production process for 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid, making it more accessible for large-scale synthesis and pharmaceutical development. These improvements have paved the way for more extensive preclinical studies and potential clinical trials to evaluate its safety and efficacy as a therapeutic agent.
In conclusion, 6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid (CAS No. 2137509-57-8) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive candidate for treating neurodegenerative diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a key player in future pharmaceutical developments.
2137509-57-8 (6-({[(Tert-butoxy)carbonyl]amino}methyl)-octahydropyrazolidino[1,5-a]pyridine-2-carboxylic acid) Related Products
- 2228152-58-5(1-(2-chloro-4-methylphenyl)cyclobutylmethanol)
- 547-63-7(Methyl isobutyrate)
- 59918-64-8(Methyl thiophene-2-carbimidothioate hydroiodide)
- 2138197-20-1(Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate)
- 872715-55-4(benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate)
- 2227776-53-4((2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol)
- 2171986-84-6(2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid)
- 1805104-42-0(Ethyl 2-bromo-4-cyano-6-formylbenzoate)
- 391652-10-1({[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate)
- 2404734-50-3(4-Bromo-6-fluoro-7-methyl-1H-indazole)




